Methyl 7-chloroisoquinoline-4-carboxylate
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Overview
Description
“Methyl 7-chloroisoquinoline-4-carboxylate” is a chemical compound with the CAS Number: 1367827-00-6 . It has a molecular weight of 221.64 and its IUPAC name is this compound . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClNO2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Molecular Structures : Methyl 7-chloroisoquinoline-4-carboxylate derivatives have been synthesized through various chemical reactions. For instance, the study by Rudenko et al. (2013) focused on synthesizing methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and established their structures using X-ray structural analysis (Rudenko et al., 2013).
Antioxidant Properties
- Antioxidant Activity : A study by Saraiva et al. (2015) synthesized 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates and investigated their antioxidant properties. These compounds demonstrated potential in reducing lipid peroxidation and scavenging nitric oxide, indicating their usefulness in antioxidant applications (Saraiva et al., 2015).
Anticancer Activity
- Anticancer Effects : Research by Gaber et al. (2021) aimed to develop new derivatives of this compound and test their effectiveness against breast cancer. The study found that certain derivatives showed significant anticancer activity against the MCF-7 cell line (Gaber et al., 2021).
Photodegradation Studies
- Photodegradation in Aqueous Systems : Pinna and Pusino (2012) investigated the photodegradation of quinolinecarboxylic herbicides, which are structurally related to this compound, in various aqueous systems, highlighting the environmental aspects of these compounds (Pinna & Pusino, 2012).
Mass Spectrometric Studies
- Gas Phase Reaction Studies : Thevis et al. (2008) conducted a study on the gas-phase reactions of substituted isoquinolines, providing insights into their behavior under mass spectrometric conditions, which is crucial for drug development and analysis (Thevis et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 7-chloroisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKNJIUFAPVPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=CN=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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